molecular formula C15H16Cl2N2O2 B4923493 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione

1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione

Cat. No. B4923493
M. Wt: 327.2 g/mol
InChI Key: MSABGHPZDQHMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, commonly known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

MK-801 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used as a research tool to study the role of 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione receptors in learning and memory, pain perception, and addiction.

Mechanism of Action

MK-801 acts as a non-competitive antagonist of the 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione receptor by binding to the receptor's ion channel and blocking the flow of ions, particularly calcium, into the cell. This results in the inhibition of excitatory neurotransmitter release and the prevention of synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
MK-801 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the enhancement of long-term depression (LTD), and the induction of neuronal apoptosis. It has also been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MK-801 in lab experiments is its potent and selective inhibition of the 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione receptor, which allows for the precise manipulation of synaptic plasticity. However, its non-specific effects on other neurotransmitter systems and the potential for neurotoxicity at high doses limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of MK-801, including the development of more selective 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione receptor antagonists, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its role in the regulation of synaptic plasticity and neural circuitry. Additionally, further research is needed to elucidate the potential risks and benefits of using MK-801 in clinical settings.

Synthesis Methods

MK-801 can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenylacetonitrile with piperidine followed by the addition of pyrrolidine and subsequent purification steps. The final product is a white crystalline powder with a melting point of 85-86°C.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2/c16-11-5-4-10(8-12(11)17)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSABGHPZDQHMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.